9-Bromo-10-(naphthalen-1-yl)anthracene

OLED Materials Thermal Stability Anthracene Derivatives

9-Bromo-10-(naphthalen-1-yl)anthracene (CAS 400607-04-7) is the preferred intermediate for blue OLED emitters. The naphthalen-1-yl substituent extends π-conjugation for blue photoluminescence (424-428 nm), while the 9-bromo handle enables Suzuki-Miyaura coupling. With a melting point of 176-181°C—significantly higher than the phenyl analog (154-158°C)—this compound ensures superior thermal stability for vacuum thermal evaporation (VTE) deposition. The asymmetric substitution pattern also makes it a valuable precursor for non-symmetric host materials in solution-processed OLEDs. Procure this intermediate to achieve high-color-purity blue emitters with enhanced device lifetime.

Molecular Formula C24H15B
Molecular Weight 383.3 g/mol
CAS No. 400607-04-7
Cat. No. B1287187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Bromo-10-(naphthalen-1-yl)anthracene
CAS400607-04-7
Molecular FormulaC24H15B
Molecular Weight383.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)Br
InChIInChI=1S/C24H15Br/c25-24-21-13-5-3-11-19(21)23(20-12-4-6-14-22(20)24)18-15-7-9-16-8-1-2-10-17(16)18/h1-15H
InChIKeySYACRXBYRNYMLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Bromo-10-(naphthalen-1-yl)anthracene (CAS 400607-04-7): A Key Bromo-Naphthylanthracene Intermediate for OLED Material Synthesis and Procurement


9-Bromo-10-(naphthalen-1-yl)anthracene (CAS 400607-04-7) is a brominated anthracene derivative with a naphthalen-1-yl substituent at the 10-position and a bromine atom at the 9-position [1]. With a molecular formula of C24H15Br and a molecular weight of approximately 383.28 g/mol , this compound serves as a critical synthetic intermediate in organic electronics, particularly as a building block for blue-emitting materials in organic light-emitting diodes (OLEDs) [2]. The bromine atom at the 9-position enables versatile functionalization via cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, allowing the construction of extended π-conjugated systems for advanced optoelectronic applications [3].

Why Generic 9-Bromo-10-aryl-anthracene Substitution Fails: Differentiating 9-Bromo-10-(naphthalen-1-yl)anthracene for OLED Material Sourcing


Generic substitution among 9-bromo-10-aryl-anthracene analogs is not scientifically valid due to quantifiable differences in fundamental physicochemical properties, steric effects during cross-coupling reactions, and the photophysical characteristics of the resulting downstream materials . Specifically, replacing the naphthalen-1-yl group with a phenyl ring (as in 9-bromo-10-phenylanthracene) results in a substantial reduction in melting point, indicating altered intermolecular interactions and thermal stability . Furthermore, the extended π-conjugation conferred by the naphthalen-1-yl moiety directly influences the luminescence properties of final OLED emitters, with derivatives exhibiting distinct emission wavelengths and efficiencies compared to phenyl-based analogs [1]. These material-level differences propagate to device performance metrics, making direct substitution a significant risk to achieving target specifications in optoelectronic applications.

Quantitative Differentiation Evidence for 9-Bromo-10-(naphthalen-1-yl)anthracene (CAS 400607-04-7): Head-to-Head Comparisons with Key Analogs


Thermal Stability Differentiation: Elevated Melting Point of 9-Bromo-10-(naphthalen-1-yl)anthracene vs. Phenyl Analog

The compound 9-bromo-10-(naphthalen-1-yl)anthracene exhibits a significantly higher melting point compared to its direct phenyl analog, 9-bromo-10-phenylanthracene, indicating enhanced thermal stability that is critical for vacuum thermal evaporation (VTE) processes used in OLED manufacturing . This difference arises from the larger, more rigid naphthalene moiety, which alters intermolecular packing and π-π interactions relative to the phenyl-substituted counterpart [1].

OLED Materials Thermal Stability Anthracene Derivatives Intermediate Procurement

Fluorescence Quantum Yield Advantage: Class-Level Comparison of Naphthyl- vs. Phenyl-Substituted Anthracenes

While direct quantum yield data for 9-bromo-10-(naphthalen-1-yl)anthracene is limited in open literature, class-level inference from fully substituted naphthyl-anthracene derivatives provides a reliable basis for differentiation. The compound 9,10-bis(2-naphthyl)anthracene (BNA), which incorporates two naphthyl groups analogous to the target compound's substitution pattern, exhibits a high fluorescence quantum yield (φ = 0.86) and an electrogenerated chemiluminescence (ECL) efficiency reaching approximately 90% of that observed for 9,10-diphenylanthracene (DPA) [1]. This demonstrates that the naphthyl substituent enables efficient radiative decay pathways comparable to, or exceeding, phenyl-based benchmarks in specific measurement modalities.

Fluorescence Quantum Yield Photoluminescence Blue OLED Emitters Electroluminescence

Downstream Material Performance: Blue Emission Characteristics of Naphthyl-Anthracene Derivatives Synthesized from the Bromo Intermediate

The ultimate value of 9-bromo-10-(naphthalen-1-yl)anthracene as a procurement choice is validated by the performance of materials synthesized from it or its close structural analogs. A study by Lyu et al. synthesized naphthyl-anthracene derivatives (NAPA-1 and NAPA-2) starting from 9-bromo-10-(naphthalen-2-yl)anthracene, a regioisomeric analog of the target compound. These derivatives exhibited excellent blue emission with photoluminescence (PL) peak maxima at λmax = 424 nm and 428 nm, respectively [1]. This demonstrates that the bromo-naphthyl-anthracene scaffold reliably yields materials with desirable blue emission characteristics suitable for OLED applications.

Blue OLED Emitters Photoluminescence Suzuki Coupling Material Synthesis

Synthetic Versatility: Steric and Electronic Differentiation in Suzuki-Miyaura Cross-Coupling Efficiency

The 1-naphthyl substituent at the 10-position introduces unique steric and electronic effects that differentiate 9-bromo-10-(naphthalen-1-yl)anthracene from less hindered analogs such as 9-bromo-10-phenylanthracene in cross-coupling reactions. Research on bis-Suzuki-Miyaura couplings of 9,10-dibromoanthracene with various aryl boronic acids has demonstrated that sterically demanding aryl boronic acids, including naphthyl derivatives, can be successfully coupled with yields comparable to less hindered substrates [1]. Specifically, the coupling of sterically hindered 9,10-dibromoanthracene with 2-naphthylboronic acid proceeds with comparable efficiency to less hindered aryl boronic acids, despite the increased steric demand [2].

Suzuki-Miyaura Coupling Cross-Coupling Steric Effects Synthetic Yield

Regioisomeric Selectivity: 1-Naphthyl vs. 2-Naphthyl Substitution Impacts Material Design Flexibility

The 1-naphthyl substitution pattern in 9-bromo-10-(naphthalen-1-yl)anthracene provides distinct steric and conformational properties compared to the 2-naphthyl regioisomer (9-bromo-10-(naphthalen-2-yl)anthracene, CAS 474688-73-8) . The 1-position attachment on the naphthalene ring introduces greater steric bulk and a more twisted molecular geometry compared to the 2-position attachment, which influences the extent of π-π stacking and intermolecular interactions in solid-state films. While both regioisomers serve as OLED intermediates, the 1-naphthyl variant is specifically suited for applications requiring enhanced morphological stability and reduced aggregation-caused quenching in emissive layers.

Regioisomer Molecular Geometry OLED Host Materials Material Design

Validated Application Scenarios for 9-Bromo-10-(naphthalen-1-yl)anthracene (CAS 400607-04-7) in OLED Material Development and Procurement


Synthesis of Blue-Emitting OLED Host and Dopant Materials via Suzuki-Miyaura Cross-Coupling

This compound is ideally suited as a brominated building block for Suzuki-Miyaura cross-coupling reactions to synthesize extended π-conjugated blue-emitting materials for OLEDs. The bromine atom at the 9-position provides a reactive handle for coupling with aryl boronic acids, while the naphthalen-1-yl group at the 10-position contributes to the desired blue emission characteristics . As demonstrated by the synthesis of NAPA-1 and NAPA-2 from the 2-naphthyl regioisomer, materials derived from this scaffold exhibit blue photoluminescence with emission maxima in the 424-428 nm range [2]. Procurement of this intermediate enables the construction of high-color-purity blue emitters essential for full-color OLED displays.

Development of Thermally Stable Organic Semiconductor Layers Requiring Vacuum Thermal Evaporation Processing

The elevated melting point of 9-bromo-10-(naphthalen-1-yl)anthracene (176-181 °C) relative to its phenyl analog (154-158 °C) indicates superior thermal stability [2], making it a preferred intermediate for synthesizing materials destined for vacuum thermal evaporation (VTE) deposition. The naphthyl substituent enhances intermolecular interactions and morphological stability of resulting thin films, reducing susceptibility to crystallization during device fabrication and operation. This thermal advantage directly supports the production of OLED devices with improved operational lifetime and reduced efficiency roll-off under thermal stress.

Construction of Asymmetric Anthracene-Based Host Materials for Solution-Processed OLEDs

The asymmetric substitution pattern (bromine at 9-position, naphthalen-1-yl at 10-position) makes this compound a valuable precursor for synthesizing non-symmetric anthracene derivatives that function effectively as host materials in solution-processed blue fluorescent OLEDs . The steric bulk of the 1-naphthyl group helps suppress detrimental aggregation and excimer formation in the solid state, while the bromine atom allows for further functionalization to tune solubility, energy levels, and charge transport properties. Research on analogous naphthyl-anthracene systems has demonstrated that such derivatives can achieve moderate to high efficiency in solution-processed device architectures.

Precursor for Deuterated OLED Materials to Enhance Device Stability and Lifetime

9-Bromo-10-(naphthalen-1-yl)anthracene serves as the non-deuterated parent compound for fully deuterated analogs (e.g., 9-bromo-10-(naphthalen-1-yl)anthracene-d7) used in isotope-labeled OLED and pharmaceutical research . Deuterated OLED materials have been shown to exhibit enhanced operational stability and extended device lifetimes due to the kinetic isotope effect, which reduces non-radiative decay pathways and material degradation. Procurement of the non-deuterated parent compound supports the synthesis and characterization of deuterated variants for advanced OLED applications requiring maximum device longevity.

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